molecular formula C11H10N2O2 B1605642 Ethyl 2-Cyano-3-(3-pyridyl)acrylate CAS No. 103011-95-6

Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Cat. No.: B1605642
CAS No.: 103011-95-6
M. Wt: 202.21 g/mol
InChI Key: BMMBXBIFKMYOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Ethyl 2-Cyano-3-(3-pyridyl)acrylate can be synthesized through several methods. One common synthetic route involves the condensation of ethyl cyanoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide . The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

Ethyl 2-Cyano-3-(3-pyridyl)acrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-Cyano-3-(3-pyridyl)acrylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(3-pyridinyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target molecule.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMBXBIFKMYOLF-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CN=CC=C1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.